For instance, TRV130, synthesized using this compound, acts as a G protein-biased agonist at the MOR. This means it preferentially activates G protein signaling pathways over β-arrestin pathways, leading to potent analgesia with potentially reduced adverse effects compared to traditional MOR agonists like morphine. [, , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4